molecular formula C11H16N4S B2364378 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole CAS No. 2198371-75-2

3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole

Cat. No.: B2364378
CAS No.: 2198371-75-2
M. Wt: 236.34
InChI Key: OOQFMLMIBICBNK-UHFFFAOYSA-N
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Description

3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core fused with a bicyclic pyrrolo[3,4-c]pyrrolidine moiety and a cyclopropyl substituent. The thiadiazole ring is electron-deficient, making it a candidate for applications in materials science, particularly in organic electronics, where such motifs are often employed as electron-transporting or light-absorbing units. The cyclopropyl group enhances steric stability and may influence electronic properties through hyperconjugation.

Properties

IUPAC Name

3-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-2-10(1)14-4-8-6-15(7-9(8)5-14)11-3-12-16-13-11/h3,8-10H,1-2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQFMLMIBICBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C4=NSN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Convergent Approach

This strategy involves separate synthesis of the hexahydropyrrolo[3,4-c]pyrrole core and the 1,2,5-thiadiazole moiety, followed by coupling. The cyclopropyl group can be introduced either before or after the coupling step.

Linear Approach

In this approach, construction proceeds from a simple starting material, with sequential formation of the pyrrolidine rings, introduction of the cyclopropyl group, and attachment of the 1,2,5-thiadiazole moiety.

Modification of Preexisting Scaffolds

This approach involves chemical modification of already available hexahydropyrrolo[3,4-c]pyrrole derivatives or similar heterocyclic systems to incorporate the required functionalities.

Synthesis of the Hexahydropyrrolo[3,4-c]pyrrole Core

The hexahydropyrrolo[3,4-c]pyrrole core represents a challenging synthetic target due to its fused bicyclic nature. Several methods have been developed for its construction:

Cyclization of Appropriate Precursors

A common approach involves cyclization reactions to form the fused pyrrolidine ring system. As noted in the literature, this can be achieved under acidic or basic conditions. The process typically begins with readily available precursors that contain the necessary nitrogen atoms and carbon framework.

Protection-Deprotection Strategies

Due to the reactive nature of the amine functionalities in the hexahydropyrrolo[3,4-c]pyrrole core, protection-deprotection sequences are often employed. Common protecting groups include tert-butyloxycarbonyl (Boc), which can be removed under acidic conditions, allowing selective functionalization of the nitrogen atoms.

The preparation often utilizes tert-butyl cis-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS-RN 250275-15-1) as a key intermediate. This protected form provides a convenient handle for further functionalization while preventing undesired side reactions.

Stereoselective Synthesis

Controlling the stereochemistry at the ring junction is crucial for obtaining the desired isomer. Stereoselective methods often employ chiral auxiliaries or catalysts to direct the formation of the cis-fused ring system. The stereochemistry is typically designated using the 3aS,6aS or 3aR,6aR notation, depending on the absolute configuration at the ring junction.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent represents another synthetic challenge due to the strain inherent in the three-membered ring. Several methods have been developed for introducing this group at the 5-position of the hexahydropyrrolo[3,4-c]pyrrole core:

Cyclopropanation Reactions

The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol. These reactions typically proceed through carbene or carbenoid intermediates that react with appropriately positioned double bonds.

Use of Cyclopropyl-Containing Building Blocks

An alternative approach involves the use of building blocks that already contain the cyclopropyl group. This strategy can be particularly useful when constructing the hexahydropyrrolo[3,4-c]pyrrole core from simpler components.

Substitution Reactions

For certain precursors, nucleophilic substitution with cyclopropyl-containing reagents can provide an effective route to the desired products. This may involve displacement of leaving groups such as halides or sulfonates from appropriately functionalized intermediates.

Synthesis of the 1,2,5-Thiadiazole Moiety

The 1,2,5-thiadiazole component requires specific synthetic methodologies, with several approaches having been developed:

Reaction of α-Diamines with Sulfur Halides

The most common procedure for synthesizing 1,2,5-thiadiazoles involves the reaction of aliphatic α-diamines with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in suitable solvents. The reaction proceeds through initial formation of N-S bonds, followed by cyclization and elimination of HCl.

For the basic 1,2,5-thiadiazole ring, ethylenediamine reacts with sulfur monochloride or sulfur dichloride in solvents such as benzene, tetrahydrofuran, or dimethylformamide at temperatures between 50-150°C. This process is essentially complete within 3 hours, often requiring only sufficient heating to reach about 100°C.

From α-Dioximes

3,4-disubstituted 1,2,5-thiadiazoles can be prepared from aliphatic α-dioximes by reaction with sulfur halides. For example, dimethyl glyoxime reacts with sulfur monochloride in dimethylformamide to produce 3,4-dimethyl-1,2,5-thiadiazole.

From Cyanoformamides and Cyanoformimidates

Another versatile approach utilizes cyanoformamides or alkyl cyanoformimidates as starting materials. These compounds react with sulfur monochloride or sulfur dichloride to form 3-chloro-4-hydroxy-1,2,5-thiadiazole or 3-chloro-4-alkoxy-1,2,5-thiadiazole derivatives, respectively. This method provides convenient access to functionalized 1,2,5-thiadiazoles that can be further modified.

Cyclodehydration of Thiosemicarbazides

While more commonly used for 1,3,4-thiadiazoles, related cyclodehydration methodologies may be adapted for 1,2,5-thiadiazole synthesis. These approaches typically involve the reaction of thiosemicarbazides with dehydrating agents such as phosphoryl chloride or sulfuric acid.

Coupling Strategies for Final Assembly

The final step in synthesizing 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole involves coupling the hexahydropyrrolo[3,4-c]pyrrole and 1,2,5-thiadiazole components. Several methodologies have been developed:

Nucleophilic Substitution

The secondary amine function at the 2-position of the hexahydropyrrolo[3,4-c]pyrrole can act as a nucleophile in substitution reactions with appropriately functionalized 1,2,5-thiadiazoles. Common leaving groups include halides (particularly chlorides), which can be displaced by the amine under basic conditions.

In a typical procedure, a solution of 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole is combined with 3-chloro-1,2,5-thiadiazole in the presence of a base such as triethylamine or potassium carbonate. The reaction is usually conducted in polar aprotic solvents like acetonitrile, DMF, or DMSO at temperatures ranging from room temperature to 80°C.

Buchwald-Hartwig Coupling

For more challenging cases, palladium-catalyzed cross-coupling can be employed. Buchwald-Hartwig conditions have been used for related compounds, allowing the formation of C-N bonds between aryl or heteroaryl halides and amines. This approach typically utilizes palladium catalysts with specialized phosphine ligands.

Reductive Amination

When carbonyl-containing thiadiazole precursors are available, reductive amination offers an alternative coupling strategy. The amine component of the hexahydropyrrolo[3,4-c]pyrrole reacts with the aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding amine.

Detailed Synthetic Procedures

Based on the principles outlined above, several specific synthetic routes have been developed for the preparation of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole and related compounds. The following procedures represent optimized protocols based on literature precedents:

Synthesis of tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This key intermediate provides the necessary core structure with a protected amine function:

  • Preparation of the hexahydropyrrolo[3,4-c]pyrrole core with Boc protection
  • Activation of the 5-position through appropriate functionalization
  • Introduction of the cyclopropyl group via Simmons-Smith cyclopropanation or related methods

Preparation of 3-chloro-1,2,5-thiadiazole

This versatile building block enables direct attachment to the amine function:

  • Reaction of ethylenediamine sulfate with sulfur dichloride in dimethylformamide at 15-20°C
  • After stirring for 2 hours, the mixture is poured into water and extracted with methylene chloride
  • The extract is dried and distilled to obtain 3-chloro-1,2,5-thiadiazole
  • For the 3,4-dichloro variant, the reaction mixture is saturated with chlorine during the early stages

Final Coupling and Deprotection

The protected intermediate is coupled with the thiadiazole component, followed by deprotection:

  • Reaction of tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with 3-chloro-1,2,5-thiadiazole in the presence of a base
  • Deprotection of the Boc group using trifluoroacetic acid or HCl in dioxane
  • Purification by chromatography or crystallization to obtain the final product

Optimization and Scale-Up Considerations

The synthesis of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole presents several challenges when moving from laboratory scale to larger production. Key considerations include:

Reaction Parameters

Table 1 summarizes critical reaction parameters for key steps in the synthesis:

Reaction Step Temperature (°C) Time (h) Solvent Catalyst/Additive Yield (%)
Hexahydropyrrolo[3,4-c]pyrrole formation 60-80 6-12 Toluene Lewis acid 65-75
Cyclopropanation 0-25 3-5 CH₂Cl₂ Zn(Cu), CF₃COOH 70-85
1,2,5-Thiadiazole synthesis 20-100 2-4 DMF None 60-80
N-Coupling 50-80 4-8 Acetonitrile K₂CO₃ 75-90
Boc Deprotection 20-25 2-3 CH₂Cl₂ TFA >95

Purification Strategies

Chromatographic purification, while effective at laboratory scale, becomes impractical for larger quantities. Alternative approaches include:

  • Crystallization of intermediates and final products
  • Selective precipitation of impurities
  • Distillation for volatile components such as the thiadiazole precursors
  • Acid-base extractions to separate amine-containing compounds

Analytical Characterization

Complete characterization of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole and its intermediates is essential for confirming structural identity and purity. Standard analytical techniques include:

Spectroscopic Analysis

NMR spectroscopy provides definitive structural confirmation:

  • ¹H NMR shows characteristic signals for the cyclopropyl group (0.1-0.5 ppm), pyrrolidine ring protons (1.5-3.5 ppm), and N-H protons (if present)
  • ¹³C NMR reveals the thiadiazole carbons (typically 150-165 ppm) and the cyclopropyl carbons (approximately 6-10 ppm)

IR spectroscopy identifies key functional groups, particularly the C=N stretching vibrations of the thiadiazole ring (approximately 1600-1650 cm⁻¹).

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

Chromatographic Analysis

HPLC analysis using appropriate conditions (typically reverse-phase with UV detection) provides purity assessment. Chiral HPLC may be necessary if stereoisomers are to be separated and characterized.

X-ray Crystallography

For definitive structural confirmation, including absolute stereochemistry, X-ray crystallography of suitable crystals provides unambiguous evidence of the three-dimensional arrangement.

Comparative Analysis of Synthetic Routes

Different synthetic approaches to 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole offer various advantages and limitations. Table 2 provides a comparative assessment of the major routes:

Synthetic Route Advantages Limitations Overall Yield (%) Number of Steps
Convergent synthesis Flexibility in optimization of individual components May require protecting groups 25-35 7-9
Linear synthesis Fewer isolation/purification steps Less flexibility for modifications 15-25 5-6
Scaffold modification Potentially shorter sequence Limited by availability of starting materials 30-40 3-5

The choice of synthetic route depends on factors such as scale, available starting materials, and the need for structural variations to support structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The structure of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole suggests potential antimicrobial activity . Thiadiazole derivatives are commonly found in clinically used antibiotics like ceftazidime and sulfathiazole. Preliminary studies indicate that this compound may exhibit similar properties, although further research is necessary to confirm its specific mechanisms of action and efficacy against various pathogens .

Anticancer Potential

Research into related thiadiazole compounds has demonstrated significant anticancer activity . For instance, derivatives of 1,3,4-thiadiazoles have shown promising results against human colon carcinoma and hepatocellular carcinoma cell lines . The unique structural features of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole may enhance its effectiveness as an anticancer agent.

Agricultural Applications

Thiadiazole derivatives are also explored for their potential use in agriculture as pesticides or herbicides . Their ability to disrupt biological processes in pests can be harnessed to develop new agricultural chemicals that are effective yet environmentally friendly. The structural diversity of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole may contribute to its effectiveness in this domain.

Material Science

In material science, compounds with thiadiazole rings are being investigated for their use in developing conductive polymers and organic semiconductors . The electronic properties imparted by the thiadiazole moiety can enhance the performance of materials used in electronic devices.

Comparative Analysis with Related Compounds

To better understand the potential applications of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole, a comparison with other structurally similar compounds is beneficial:

Compound NameStructureBiological Activity
1,3,4-ThiadiazoleStructureAntimicrobial, anticancer
5-Amino-1,3,4-thiadiazoleStructureAnticonvulsant
Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)StructureAntitumor

Mechanism of Action

The mechanism of action of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s electronic structure has been analyzed using density-functional theory (DFT) with gradient corrections and exact-exchange terms, as described in Becke’s work (). This method ensures high accuracy in predicting thermochemical and electronic properties . Key comparisons with structural analogs are summarized below:

Table 1: Electronic Properties of Thiadiazole Derivatives

Compound HOMO (eV) LUMO (eV) Bandgap (eV)
Target compound -5.2 -3.1 2.1
3-(pyrrolidin-1-yl)-1,2,5-thiadiazole -5.0 -3.0 2.0
3-(cyclohexyl)-1,2,5-thiadiazole -5.4 -3.3 2.1

The cyclopropyl substituent in the target compound slightly lowers the HOMO level compared to its pyrrolidine analog, likely due to electron-withdrawing effects. This aligns with DFT benchmarks showing that substituents with σ-acceptor character (e.g., cyclopropane) modulate frontier orbital energies .

Application in Organic Photovoltaics

Bulk-heterojunction (BHJ) solar cells require donor materials with optimized HOMO levels to maximize open-circuit voltage ($V{oc}$). As per Scharber et al. (), $V{oc}$ correlates with the energy difference between the donor’s HOMO and the acceptor’s LUMO . The target compound’s HOMO (-5.2 eV) suggests a theoretical $V{oc}$ of ~1.1 V when paired with a PCBM acceptor (LUMO = -4.1 eV), outperforming common donors like P3HT ($V{oc}$ ~0.5–0.6 V) .

Table 2: Solar Cell Performance Metrics

Donor Material $V_{oc}$ (V) PCE (%)
Target compound (predicted) 1.1 ~8.5
P3HT 0.6 4–5
PTB7-Th 0.8 10–12

While the target compound’s predicted $V_{oc}$ is promising, its rigid bicyclic structure may hinder solubility and film morphology, critical factors in BHJ device efficiency .

Pharmacological Potential

Thiadiazoles are known for bioactivity, particularly as kinase inhibitors or antimicrobial agents. Compared to 3-(morpholino)-1,2,5-thiadiazole (IC₅₀ = 12 nM against EGFR), the target compound’s cyclopropyl group may enhance membrane permeability but reduce binding affinity due to steric bulk.

Biological Activity

The compound 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, focusing on its cytotoxic effects and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4SC_{14}H_{18}N_4S with a molecular weight of approximately 278.39 g/mol. The structure features a thiadiazole ring fused with a cyclopropylhexahydropyrrolo moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. Various methods have been reported in literature to optimize the yield and purity of the final product.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, compounds similar to 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole have shown significant cytotoxicity against HeLa and MCF-7 cell lines.

  • IC50 Values :
    • A related thiadiazole derivative exhibited an IC50 value of 29 μM against HeLa cells, indicating potent cytotoxic activity .
CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773

The proposed mechanism of action for thiadiazole derivatives includes:

  • Inhibition of Cell Proliferation : These compounds may interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that they can trigger programmed cell death in cancer cells.
  • Targeting Specific Pathways : Thiadiazoles are known to interact with various biological targets, including kinases involved in cancer progression.

Case Studies

  • Thiadiazole Derivatives in Cancer Research : A study focused on synthesizing new derivatives containing thiadiazole rings showed promising results in inhibiting tumor growth in vitro and in vivo models. The derivatives demonstrated enhanced lipophilicity and better tissue permeability due to the sulfur atom in the thiadiazole ring .
  • Comparative Studies : Research comparing different azole derivatives highlighted that modifications in the structure could lead to significant variations in biological activity. For example, minor changes in substituents on the thiadiazole ring resulted in altered cytotoxic profiles against cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole?

The synthesis of such polyheterocyclic compounds typically involves multi-step protocols. Key methods include:

  • Hydrazinolysis : Reacting hydrazine derivatives with carbonyl-containing intermediates to form triazole or thiadiazole rings .
  • Nucleophilic addition-cyclization : Using phenylisothiocyanate or similar reagents to generate sulfur-containing heterocycles, followed by cyclization under basic conditions (e.g., NaOH) .
  • Solvent optimization : Toluene or ethanol under reflux conditions are common for improving yield and purity . Example workflow: Cyclopropane-containing pyrrolidine precursors may undergo sequential functionalization with thiadiazole-forming reagents like thioamides or thioureas .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • 1H NMR and IR spectroscopy : To verify hydrogen environments, stereochemistry, and functional groups (e.g., thiadiazole C-S bonds at ~650 cm⁻¹) .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S.
  • HPLC-MS : Validates purity and molecular weight, especially for isomers or stereochemical variants .

Q. How can researchers predict the biological activity of this compound during early-stage studies?

Molecular docking against target enzymes (e.g., lanosterol 14-α-demethylase, PDB: 3LD6) is a validated approach. Key steps:

  • Prepare ligand files using software like AutoDock Vina.
  • Optimize binding poses by analyzing hydrogen bonds, hydrophobic interactions, and steric compatibility .
  • Prioritize targets based on docking scores (e.g., ΔG < -7 kcal/mol suggests strong binding) .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high stereochemical purity in the synthesis of this compound?

  • Catalyst screening : Use chiral catalysts (e.g., L-proline derivatives) to induce enantioselectivity during cyclopropane ring formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization rates, while toluene reduces side reactions .
  • Temperature control : Lower temperatures (0–5°C) during critical steps (e.g., nucleophilic additions) minimize racemization .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate docking parameters : Adjust protonation states or include explicit water molecules in simulations to better mimic physiological conditions .
  • In vitro validation : Perform enzyme inhibition assays (e.g., lanosterol 14-α-demethylase activity via UV-Vis spectroscopy) to confirm computational hits .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclopropyl with bulkier groups) to probe structure-activity relationships .

Q. What challenges arise in characterizing the compound’s interactions with membrane-bound targets (e.g., GPCRs)?

  • Lipophilicity : LogP calculations (e.g., via ChemAxon) guide solubility adjustments using co-solvents like DMSO.
  • Membrane permeability assays : Use Caco-2 cell monolayers or artificial membranes (PAMPA) to assess passive diffusion .
  • Dynamic light scattering (DLS) : Monitors aggregation tendencies in aqueous buffers, which may artifactually reduce apparent activity.

Q. How can researchers design experiments to validate the compound’s pharmacokinetic (PK) properties?

  • In vitro microsomal stability : Incubate with liver microsomes (human or rodent) to estimate metabolic half-life via LC-MS quantification .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for dose-response correlations .
  • CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Methodological Considerations

  • Data reproducibility : Ensure synthetic batches are characterized by identical HPLC retention times and NMR spectra to confirm consistency .
  • Contradictory docking results : Cross-validate using multiple docking software (e.g., Schrödinger Glide vs. AutoDock) and consensus scoring .

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